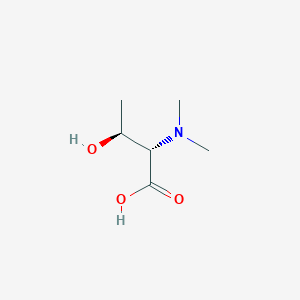

N,N-Dimethyl-L-allothreonine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N,n Dimethyl L Allothreonine

Direct N-Methylation Pathways from L-Allothreonine Precursors

The most straightforward approach to synthesizing N,N-Dimethyl-L-allothreonine involves the direct methylation of the primary amino group of an L-allothreonine starting material.

Established Protocols for Amino Acid N,N-Dimethylation

Several established methods for the N,N-dimethylation of primary amines can be applied to amino acids like L-allothreonine.

One of the most classic and widely used methods is the Eschweiler-Clarke reaction . name-reaction.comwikipedia.org This reaction involves treating the primary amine with excess formaldehyde (B43269) and formic acid. wikipedia.org The process occurs through reductive amination, where the amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid. name-reaction.comyoutube.com The reaction is driven to completion by the formation of carbon dioxide gas and has the significant advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com Chiral centers on the amino acid, such as those in L-allothreonine, are typically not racemized under these conditions. wikipedia.org

Another common strategy is reductive amination using a chemical reducing agent . In this approach, the amino acid is treated with formaldehyde, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is used instead of formic acid. biomolther.orgresearchgate.net This method is also effective for producing N,N-dimethylated amino acids. biomolther.org For instance, a protocol for synthesizing various N,N-dimethyl amino acids, including dimethyl allothreonine, involves dissolving the amino acid in a buffered solution and adding formaldehyde and sodium cyanoborohydride. biomolther.org

Reaction Conditions and Yield Optimization for this compound Synthesis

The synthesis of this compound, while not extensively detailed in isolation, can be inferred from general protocols for amino acid methylation. Optimization of these reactions is crucial for achieving high yields and purity.

For the Eschweiler-Clarke reaction , conditions typically involve heating the amine with aqueous formaldehyde and formic acid to around 80-100°C for several hours. name-reaction.comnrochemistry.com The use of excess reagents ensures complete dimethylation. The reaction is irreversible due to the loss of carbon dioxide. wikipedia.org

In reductive amination with sodium cyanoborohydride , the reaction is often performed in a buffered aqueous solution or an alcoholic solvent at room temperature. biomolther.orgcam.ac.uksemanticscholar.org The pH is a critical parameter and is typically maintained around 5 to ensure efficient iminium ion formation without deactivating the reducing agent. biomolther.org One study successfully synthesized N,N-dimethyl allothreonine by dissolving the amino acid in a sodium acetate (B1210297) buffer at pH 5, followed by the addition of formaldehyde and sodium cyanoborohydride. biomolther.org

| Method | Reagents | Typical Conditions | Key Advantages |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Aqueous solution, heated to 80-100°C. name-reaction.comnrochemistry.com | Avoids quaternary salt formation; irreversible. wikipedia.org |

| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN) | Buffered solution (e.g., sodium acetate, pH 5) or MeOH, room temperature. biomolther.orgcam.ac.uk | Mild conditions; high selectivity. |

Indirect Synthetic Routes via Epimerization and Functionalization

Given that L-allothreonine is less common and more expensive than its diastereomer, L-threonine, indirect synthetic routes starting from threonine isomers are economically and practically significant.

Epimerization of L-Threonine to D-Allothreonine and other Threonine Isomers as Synthetic Intermediates

The "allo" configuration, where the substituents on the Cα and Cβ carbons are on the same side in a Fischer projection, can be accessed through the epimerization of the more common "threo" isomers. asm.org

Chemical epimerization can be achieved using various methods. One established procedure involves heating L-threonine with a catalytic amount of salicylaldehyde (B1680747) in acetic acid, which yields a mixture of L-threonine and D-allothreonine. researchgate.net Another method involves the inversion of the side chain stereochemistry via a thionyl chloride-induced oxazoline (B21484) formation, followed by hydrolysis to yield the allothreonine derivative. researchgate.net

Enzymatic epimerization offers a highly specific and efficient alternative. Amino acid racemases or epimerases can catalyze the interconversion of threonine stereoisomers. For example, an amino acid racemase from Pseudomonas putida has been shown to catalyze the epimerization of L-threonine to D-allothreonine and D-threonine to L-allothreonine. nih.govkorea.ac.krasm.org This enzymatic approach, often coupled with crystallization to separate the less soluble allothreonine product, can produce allo-threonine with high purity and good yields. acs.orguni-duesseldorf.de These methods provide access to the allothreonine scaffold, which can then be N-methylated.

| Method | Description | Starting Material | Product(s) |

| Chemical (Salicylaldehyde) | Epimerization catalyzed by salicylaldehyde in acetic acid. researchgate.net | L-Threonine | Mixture of L-Threonine and D-Allothreonine. researchgate.net |

| Chemical (Oxazoline) | Inversion of side chain via oxazoline intermediate formation and hydrolysis. researchgate.net | D-Threonine derivative | D-Allothreonine derivative. researchgate.net |

| Enzymatic (Racemase) | Isomerization catalyzed by amino acid racemase from P. putida. nih.govkorea.ac.kr | L-Threonine or D-Threonine | D-Allothreonine or L-Allothreonine, respectively. korea.ac.kracs.org |

Chiral Pool Synthesis Approaches Utilizing Threonine and Allothreonine

Chiral pool synthesis leverages readily available, enantiomerically pure natural products like amino acids to build more complex chiral molecules. bccollegeasansol.ac.in Both threonine and allothreonine are valuable starting points in this strategy. researchgate.net

L-threonine, being inexpensive, is a common starting material. Its two chiral centers can be manipulated to produce various stereoisomers, including L-allothreonine. For example, a Mitsunobu reaction on an N-protected L-allothreonine derivative can be used to invert the configuration of the hydroxyl group, leading to an L-threonine derivative, demonstrating the stereochemical relationship and interconversion possibilities. cdnsciencepub.com Synthesis of D-allothreonine from L-threonine has been used to access key fragments for natural products like callipeltin. researchgate.netrsc.orguni-saarland.de Asymmetric synthesis using chiral auxiliaries, such as a pyridoxal-like pyridinophane-zinc complex, can produce both allo-threonine and threonine from glycine (B1666218) and acetaldehyde, mimicking enzymatic aldol (B89426) condensation. rsc.org These approaches underscore the versatility of threonine isomers as foundational blocks for accessing the specific stereochemistry of L-allothreonine required for subsequent N,N-dimethylation.

Preparation of Protected this compound Derivatives for Complex Synthesis

For applications in more complex syntheses, such as solid-phase peptide synthesis (SPPS), the functional groups of this compound must be appropriately protected. The key groups requiring protection are the carboxylic acid and the side-chain hydroxyl group.

The amino group is already a tertiary amine and does not typically require protection in standard peptide coupling protocols. The most common protecting groups for the carboxyl function are esters, such as methyl or benzyl (B1604629) esters, which can be removed under specific conditions. For the hydroxyl group, tert-butyl (tBu) ethers are frequently used due to their stability and selective removal under acidic conditions. researchgate.net

The synthesis of these protected derivatives can be approached in two ways:

Protect first, then methylate: L-allothreonine can be protected at the carboxyl and hydroxyl groups (e.g., as the O-tert-butyl, C-terminal methyl ester). The resulting protected amino acid can then undergo N,N-dimethylation using the methods described in section 2.1.

Methylate first, then protect: this compound can be synthesized first, followed by the protection of the carboxyl and hydroxyl groups.

Strategies for Amino and Hydroxyl Group Protection (e.g., N-Boc, Fmoc, O-TIPS)

In the multi-step synthesis of complex molecules containing an allothreonine backbone, the strategic protection of its amino and hydroxyl functionalities is paramount. The selection of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively. Commonly employed protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for the amino group, and silyl (B83357) ethers like triisopropylsilyl (TIPS) or alkyl ethers like tert-butyl (t-Bu) for the hydroxyl group.

The Boc group is a widely used protecting group for amines, typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orgchemistrysteps.com It is stable to a wide range of basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.com In syntheses starting from L-allothreonine or related precursors, the N-Boc protecting group is a common choice. nih.govacs.org For instance, the synthesis of a D-pyrrolosamine glycal utilized N-(tert-butyloxycarbonyl)-D-allo-threonine as a key intermediate. nih.gov

The Fmoc group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com It is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate. Unlike the acid-labile Boc group, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF. nih.gov This orthogonal stability allows for selective deprotection of the N-terminus while other acid-sensitive groups (like tert-butyl ethers or esters) remain intact. researchgate.net O-(tert-Butyl)-N-Fmoc-L-allothreonine is a commercially available derivative that exemplifies this protection strategy. medchemexpress.com

For the hydroxyl group of allothreonine, silyl ethers such as triisopropylsilyl (TIPS) provide robust protection. The TIPS group is sterically hindered, offering stability across a range of conditions, and is typically introduced using TIPS-chloride in the presence of a base like imidazole. A synthesis of an N,N-dimethylpyrrolosamine sugar from D-allo-threonine involved the protection of the hydroxyl group as a TIPS ether. nih.gov Another common protecting group for the hydroxyl function is the tert-butyl (t-Bu) ether , which is stable to many synthetic conditions but can be removed with strong acids. researchgate.net

Chemoselective Deprotection in Multi-step Syntheses

Chemoselectivity in the deprotection of functional groups is a critical aspect of complex organic synthesis, enabling the unmasking of one reactive site while others remain protected. The orthogonal nature of the Boc/t-Bu (acid-labile) and Fmoc (base-labile) protecting groups is a classic example of this principle in peptide chemistry. nih.gov

In the context of allothreonine derivatives, this selectivity is well-documented. For example, in a synthesis involving the fully protected Fmoc-D-alloThr(tBu)-O-tBu, it is possible to selectively cleave the tert-butyl ester in the presence of the tert-butyl ether. researchgate.net This allows for the liberation of the carboxylic acid for further coupling reactions while the side-chain hydroxyl group remains protected. This type of selective deprotection is crucial for building complex peptide chains or other natural products where different functional groups need to be addressed in a specific order. nih.govresearchgate.net Similarly, the N-terminal Fmoc group can be removed with piperidine without affecting acid-sensitive side-chain protecting groups or the linkage to an acid-sensitive resin in SPPS. nih.gov In other instances, different acidic conditions can be used to achieve selectivity; for example, some syntheses have found that using anhydrous hydrochloric acid for Boc deprotection can be more effective and lead to higher yields than using trifluoroacetic acid, which may cause partial deprotection of other groups. cam.ac.uk

Derivatization for Analytical and Synthetic Applications

Derivatization of this compound serves two primary analytical purposes: determining its absolute stereochemistry and enhancing its detectability in chromatographic and spectrometric methods.

Formation of Diastereomeric Derivatives for Chiral Analysis (e.g., PGME, Marfey's reagents)

Determining the absolute configuration of chiral molecules like this compound is a significant analytical challenge. A common indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral chromatography. nih.govresearchgate.net

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogues are widely used for the chiral analysis of primary and secondary amino acids. nih.govresearchgate.netuzh.ch The reagent reacts with the amino group to form stable diastereomeric adducts that can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govuzh.ch However, Marfey's method is inapplicable for N,N-dimethyl amino acids because they possess a tertiary amine, which cannot react with the reagent. nih.govbiomolther.org

To overcome this limitation, alternative derivatization strategies have been developed. A notable and effective method for determining the absolute configuration of N,N-dimethyl amino acids is derivatization with phenylglycine methyl ester (PGME) . nih.govresearchgate.netelsevierpure.com In this method, the carboxylic acid of the N,N-dimethyl amino acid is coupled with the primary amine of a single enantiomer of PGME (e.g., S-PGME) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). biomolther.orgacs.org This reaction creates diastereomeric amides. For example, L-N,N-dimethyl-allothreonine and D-N,N-dimethyl-allothreonine will react with S-PGME to form L,S and D,S diastereomers, respectively. These diastereomers exhibit distinct retention times in LC-MS analysis, allowing for their separation and the determination of the original enantiomer's configuration based on the elution order. nih.govbiomolther.org Research has shown that for a variety of N,N-dimethyl amino acids, including N,N-dimethyl allothreonine, the L-amino acid derivative consistently elutes before the D-amino acid derivative when using S-PGME under specific reverse-phase LC conditions. biomolther.orgresearchgate.net

Introduction of Spectroscopic Tags for Enhanced Detection

Enhanced detection sensitivity is critical for analyzing trace amounts of amino acids in complex biological matrices. mdpi.comnih.gov Chiral derivatizing agents often incorporate a spectroscopic tag—a chromophore for UV-Vis or fluorescence detection, or a readily ionizable group for mass spectrometry (MS). nih.gov

Marfey's reagent is a prime example, containing a 2,4-dinitrophenyl group, which is a strong chromophore. uzh.ch This allows for highly sensitive detection of the resulting diastereomers by UV absorbance, typically at a wavelength of 340 nm. uzh.ch

For this compound, derivatization with PGME not only enables chiral separation but also facilitates detection by liquid chromatography-mass spectrometry (LC-MS). nih.govbiomolther.org The derivatization process adds a specific mass and a structure that is amenable to electrospray ionization (ESI), leading to characteristic ions that can be monitored for quantification. mdpi.com Similarly, other advanced chiral tagging reagents, such as those with biaryl axial chirality, have been developed to introduce tags that provide excellent chromatographic separation and signature fragments for highly sensitive and selective detection by tandem mass spectrometry (MS/MS). mdpi.com The use of such tags is essential for the targeted metabolomics of D-amino acids and their N-methylated counterparts in various biological samples. mdpi.comnih.gov

Stereochemical Analysis and Absolute Configuration Determination of N,n Dimethyl L Allothreonine

Chromatographic Techniques for Chiral Separation and Enantiomer Resolution

The separation of the stereoisomers of N,N-Dimethyl-L-allothreonine presents a significant analytical challenge due to their identical chemical formula and physical properties in an achiral environment. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for this purpose, particularly when coupled with mass spectrometry for sensitive and selective detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of N,N-dimethyl amino acids. The inherent complexity of biological matrices often necessitates derivatization to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer.

Methodologies for the analysis of amino compounds often involve derivatization followed by LC-MS/MS analysis. For instance, a method using diethyl ethoxymethylenemalonate (DEEMM) derivatization allows for the detection of amino compounds in neutral loss scan mode, which can be applied to profile a variety of amino compounds in diverse samples ut.eeunito.it. Another approach involves derivatization with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), which introduces a readily protonatable site, significantly enhancing the ion current signals in positive electrospray ionization (ESI) mode compared to traditional reagents like 2,4-dinitrofluorobenzene (DNFB) researchgate.net.

The fragmentation patterns of N,N-dimethyl amino acids in tandem mass spectrometry are characteristic. Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) experiments on protonated N,N-dimethyl amino acids typically show a preliminary loss of H₂O + CO, leading to the formation of corresponding immonium ions nih.gov. These immonium ions can provide structural information about the side chain of the amino acid nih.gov.

While direct LC-MS/MS methods for underivatized chiral amino acids are being developed to avoid the complexities of derivatization, they often require specialized chiral columns compatible with MS-friendly mobile phases nih.gov.

Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. When coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS), it provides a robust platform for the analysis of complex biological samples.

A common strategy for analyzing amino acids by UPLC-ESI-MS/MS involves pre-column derivatization to enhance their hydrophobicity and, consequently, their retention and separation on reversed-phase columns. The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization method, for example, is a rapid and reproducible technique that yields stable amino acid adducts suitable for UPLC-ESI-MS/MS analysis scispace.com. This approach significantly improves chromatographic properties, leading to symmetric peak shapes and better resolution scispace.com.

For highly polar compounds like this compound, ion-pairing chromatography can be employed. A UPLC-ESI-MS/MS method using heptafluorobutyric acid (HFBA) as an ion-pairing agent in the mobile phase has been successfully developed for the separation of small, polar aliphatic nitrogenous compounds on a C18 reversed-phase column nih.gov. This technique allows for the baseline separation of analytes within a short run time nih.gov.

The following table summarizes a representative UPLC-ESI-MS/MS method that could be adapted for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 |

| Mobile Phase | Heptafluorobutyric acid (HFBA)-based |

| Detection | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |

| Ionization Mode | Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Application of Chiral Stationary Phases and Mobile Phase Additives in Ligand-Exchange Chromatography

Direct chiral separation of underivatized amino acids, including the diastereomers of threonine and allothreonine, can be achieved using chiral stationary phases (CSPs). Ligand-exchange chromatography (LEC) is a particularly effective technique for this purpose.

In LEC, a chiral selector, often an amino acid derivative, is coated or bonded to the stationary phase and complexed with a metal ion, typically copper (II) chinacloudapi.cne3s-conferences.org. Separation occurs based on the differential stability of the transient diastereomeric metal complexes formed between the chiral selector-metal ion complex and the enantiomers of the analyte chinacloudapi.cnnih.gov. The enantiomer that forms the more stable complex is retained longer on the column chinacloudapi.cn.

Several types of CSPs are effective for the separation of amino acid stereoisomers:

Ligand-Exchange CSPs: Columns such as Chirex 3126, which uses D-penicillamine as the chiral selector, are well-suited for the direct resolution of free amino acids chinacloudapi.cn. The mobile phase is typically aqueous, with small amounts of organic modifiers to control retention chinacloudapi.cn.

Macrocyclic Glycopeptide CSPs: CHIROBIOTIC T columns, which utilize teicoplanin as the chiral selector, are capable of separating the enantiomers of underivatized amino acids sigmaaldrich.comsigmaaldrich.com. These columns are compatible with both organic and aqueous mobile phases, making them suitable for LC-MS applications sigmaaldrich.comsigmaaldrich.com.

Crown Ether-Based CSPs: CROWNPAK CR-I(+) and CR-I(-) columns are specifically designed for the chiral separation of amino acids shimadzu.co.kr. The elution order of the enantiomers can be reversed by simply switching between the two column types shimadzu.co.kr. Trifluoroacetic acid (TFA) is often used as a mobile phase additive to enhance the interaction between the amino acid's ammonium (B1175870) group and the crown ether ankara.edu.tr.

The table below provides an overview of chiral stationary phases used for amino acid separation.

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Separation Principle |

|---|---|---|

| Ligand-Exchange | D-penicillamine | Formation of diastereomeric metal complexes |

| Macrocyclic Glycopeptide | Teicoplanin | Multiple chiral recognition mechanisms |

| Crown Ether | Chiral crown ether | Host-guest complexation |

Diastereomer Elution Order Analysis in Advanced Chromatographic Systems

The presence of two chiral centers in this compound gives rise to four possible stereoisomers: L-allothreonine, D-allothreonine, L-threonine, and D-threonine (in the case of the unmethylated parent compound). The separation of these diastereomers is crucial for accurate stereochemical assignment.

In chromatographic systems, the elution order of diastereomers is determined by the relative stability of their interactions with the chiral stationary phase. For threonine and allothreonine isomers, it has been observed that on a Chirasil-Val column, the L- and D-threonine enantiomers elute significantly earlier than the corresponding allo forms nih.gov. This allows for the quantitative determination of allothreonine content in a threonine sample nih.gov.

On crown ether-based columns like CROWNPAK CR-I(+), the typical elution order for amino acid enantiomers is D-form followed by L-form shimadzu.co.kr. This order is reversed on a CR-I(-) column shimadzu.co.kr. The separation of diastereomers like isoleucine/allo-isoleucine and threonine/allo-threonine has been demonstrated on CHIROBIOTIC T, R, and TAG phases sigmaaldrich.com.

When derivatization with a chiral reagent is employed, the resulting diastereomers can be separated on a conventional achiral column. The elution order of these diastereomers is dependent on the specific derivatizing agent and the stereochemistry of the analyte. For example, when using a chiral resolution labeling reagent like L-FDVDA, the elution order of the resulting diastereomers of isoleucine and allo-isoleucine was L-allo-Ile, L-Ile, D-allo-Ile, and D-Ile jst.go.jp.

Advanced Chiral Derivatization Reagents in Stereochemical Assignment

Chiral derivatization is a powerful strategy for determining the absolute configuration of chiral molecules. This indirect method involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and analyzed using standard chromatographic techniques.

Phenylglycine Methyl Ester (PGME) Derivatization and Its Mechanistic Underpinnings

Phenylglycine methyl ester (PGME) has emerged as a useful chiral derivatizing agent for the determination of the absolute configuration of various chiral carboxylic acids, including N,N-dimethyl amino acids researchgate.net. The method involves the formation of diastereomeric amide derivatives by coupling the carboxylic acid group of the analyte with the amine group of (R)- and (S)-PGME.

The resulting diastereomers are then analyzed by LC-MS. The absolute configuration of the N,N-dimethyl amino acid is determined based on the elution order of the two diastereomeric derivatives. A consistent elution order has been observed for a variety of N,N-dimethyl amino acids, including the unusual amino acid allothreonine. The L-form of the N,N-dimethyl amino acid derivative consistently elutes before the D-form when derivatized with S-PGME.

The mechanistic basis for the separation of the PGME derivatives lies in the different spatial arrangements of the two diastereomers, which leads to differential interactions with the stationary phase of the reversed-phase HPLC column. This difference in interaction results in distinct retention times, allowing for their separation and subsequent identification by mass spectrometry.

The following table summarizes the key aspects of the PGME derivatization method.

| Aspect | Description |

|---|---|

| Chiral Derivatizing Agent | (R)- and (S)-Phenylglycine methyl ester (PGME) |

| Analyte Functional Group | Carboxylic acid |

| Reaction Product | Diastereomeric amides |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Basis of Configuration Assignment | Elution order of the diastereomers |

Limitations and Applicability of Other Chiral Derivatizing Agents (e.g., L-FDAA, GITC, S-NIFE) for N,N-Dimethyl Amino Acids

The stereochemical analysis of N,N-dimethyl amino acids, including this compound, can be approached using various chiral derivatizing agents (CDAs). However, the efficacy of these agents varies, and each presents a unique set of advantages and limitations.

L-FDAA (Marfey's Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) is a widely used CDA that reacts with the primary or secondary amine of an amino acid to form diastereomers that can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov While FDAA generally provides high enantioselectivity for many amino acids, its application to N,N-dimethyl amino acids can be challenging. nih.gov The steric hindrance caused by the two methyl groups on the nitrogen atom can impede the reaction with the bulky FDAA molecule, potentially leading to lower reaction yields and reduced sensitivity. nih.gov Furthermore, while effective for many non-aromatic amino acids, its selectivity can be poor for certain isomers. nih.gov

GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is another CDA that reacts with amino groups to form diastereomeric thiourea (B124793) derivatives. While useful, GITC may not always provide the baseline separation required for accurate quantification of all stereoisomers, particularly in complex mixtures.

S-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) has shown promise in the separation of certain amino acid stereoisomers where other agents like FDAA perform poorly. nih.gov For instance, S-NIFE derivatives of N-methylated amino acids have demonstrated considerably better resolution in some cases. nih.gov The choice of CDA is therefore critical and often requires empirical testing to determine the most suitable agent for a specific N,N-dimethyl amino acid.

A comparative overview of these agents is presented in the table below:

| Chiral Derivatizing Agent | Chemical Name | Advantages | Limitations for N,N-Dimethyl Amino Acids |

| L-FDAA | 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | High enantioselectivity for many amino acids. nih.gov | Steric hindrance from dimethylamino group can lower reaction efficiency and sensitivity. nih.gov Poor selectivity for some isomers. nih.gov |

| GITC | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Alternative for derivatization of amino groups. | May not achieve baseline separation for all stereoisomers. |

| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Can provide better resolution for N-methylated amino acids where other agents fail. nih.gov | Applicability and efficiency can be compound-specific. |

Due to the inherent challenges with individual CDAs, a combination of two or more agents is often employed to ensure reliable and accurate stereochemical analysis. nih.gov

Integration of Spectroscopic Data for Configurational Proof

Spectroscopic techniques are indispensable for the structural elucidation of derivatized this compound, providing crucial information for both diastereomer characterization and mass confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diastereomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the diastereomers formed after derivatization. High-resolution NMR, including one- and two-dimensional experiments, allows for the precise determination of the diastereomeric ratio by integrating specific, well-resolved signals. nih.gov For instance, proton (¹H) NMR spectra can reveal distinct chemical shifts for protons adjacent to the stereocenters in each diastereomer. daneshyari.com

In cases involving phosphorus-containing derivatizing agents, ³¹P NMR can be particularly useful for resolving and quantifying diastereomers. researchgate.net The different chemical environments of the phosphorus nucleus in each diastereomer lead to separate signals, which can be integrated to determine their relative abundance. nih.gov Advanced NMR techniques, such as Correlation Spectroscopy (COSY), can further aid in assigning the signals corresponding to each diastereomer. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry for Mass Value Confirmation

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is highly effective for confirming the molecular weight of derivatized this compound. ESI-MS is particularly well-suited for analyzing polar and thermally labile molecules, such as amino acid derivatives. The technique typically produces protonated molecules [M+H]⁺, allowing for the straightforward determination of the molecular mass.

Tandem mass spectrometry (MS/MS) experiments can provide further structural information. nih.gov The fragmentation patterns of the diastereomeric derivatives can be analyzed to confirm the structure of the derivatized amino acid and provide additional evidence for the correct assignment. nih.gov The preliminary loss of H₂O + CO to form corresponding immonium ions is a characteristic fragmentation pathway for dimethyl amino acids. nih.gov

Computational Approaches to Support Stereochemical Elucidation

Computational methods are increasingly used to complement experimental data in the stereochemical elucidation of complex molecules like this compound. These approaches provide theoretical insights that can aid in the interpretation of experimental results.

Density Functional Theory (DFT) Calculations for Conformer Analysis and Elution Order Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of stereochemical analysis, DFT calculations can be employed to determine the most stable conformations (conformers) of the diastereomeric derivatives of this compound. acs.orgnih.gov By calculating the relative energies of different conformers, it is possible to predict the most likely structures present in solution. nih.gov

This conformational analysis is crucial for understanding the elution order in chromatographic separations. The interaction of each diastereomer with the stationary phase of the chromatography column is dependent on its three-dimensional structure. By modeling these interactions, DFT calculations can help to predict the elution order of the diastereomers, providing a theoretical basis for the experimentally observed chromatogram.

Molecular Modeling for Understanding Chiral Recognition Mechanisms

Molecular modeling encompasses a broader range of computational techniques that can be used to visualize and understand the interactions between molecules at an atomic level. In the context of chiral recognition, molecular modeling can be used to simulate the interaction between the diastereomeric derivatives of this compound and the chiral stationary phase of the HPLC column.

By building computational models of these interactions, researchers can gain insights into the specific intermolecular forces—such as hydrogen bonding, steric hindrance, and van der Waals interactions—that govern the separation process. This understanding of the chiral recognition mechanism not only supports the experimental findings but can also aid in the development of new and improved chiral separation methods.

Applications of N,n Dimethyl L Allothreonine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Natural Products

The structural rigidity and chirality inherent in N,N-Dimethyl-L-allothreonine and its stereoisomers are leveraged by synthetic chemists to achieve high levels of stereocontrol in the synthesis of complex, biologically active natural products. Its application is particularly notable in the assembly of intricate peptide-based structures.

Macrocyclic depsipeptides are a class of natural products characterized by a cyclic structure containing both amide and ester bonds. These compounds often exhibit potent biological activities, including antitumor and antibiotic properties. The specific stereochemistry of their amino acid components is crucial for their function.

While direct incorporation of this compound is not extensively documented, its stereoisomer, D-allothreonine ((2R,3R)-2-amino-3-hydroxybutanoic acid), is a key structural component of several members of the callipeltin family of cytotoxic marine depsipeptides. For instance, the synthesis of callipeltin B and callipeltin E involves the use of D-allothreonine. thieme-connect.demonash.edu Methodologies have been developed to prepare D-allothreonine derivatives suitable for solid-phase peptide synthesis (SPPS), the standard method for assembling such peptides. nih.govdaneshyari.com

The lomaiviticins are another class of complex dimeric natural products with potent cytotoxic activity. wikipedia.org Their intricate structure includes four deoxysugar residues, one of which is N,N-dimethyl-β-L-pyrrolosamine. wikipedia.org Although this component features an N,N-dimethylamino group, a direct synthetic route from this compound has not been established in the available literature. The synthesis of such complex natural products often requires the development of unique synthetic pathways for each specific building block. wikipedia.org

| Natural Product Family | Relevant Amino Acid Component | Synthetic Strategy |

| Callipeltins | D-allothreonine | Solid-Phase Peptide Synthesis (SPPS) |

| Lomaiviticins | N,N-dimethyl-β-L-pyrrolosamine | Multi-step synthesis of carbohydrate moiety |

The use of nonproteinogenic amino acids like allothreonine and its derivatives is a powerful strategy in medicinal chemistry for the development of novel bioactive peptides. bohrium.com Incorporating these unusual amino acids can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation, improved conformational stability, and novel biological activities. The N,N-dimethyl group, in particular, can alter the hydrogen bonding capacity and lipophilicity of a peptide, which can influence its membrane permeability and interaction with biological targets. bohrium.com While the overarching principle of using modified amino acids to create diverse peptidic scaffolds is well-established, specific and detailed examples of this compound being used for this purpose beyond its role in natural product synthesis are not extensively detailed in the surveyed literature.

Asymmetric Carbon-Carbon Bond Formation Methodologies

Due to a lack of specific information in the scientific literature, the direct utilization of this compound in aldol (B89426) condensation reactions or as a chiral auxiliary in diastereoselective alkylations is not well-documented. General methodologies for these transformations typically employ other types of chiral auxiliaries or catalysts.

Diastereoselective alkylation of amino acid enolates is a common method for preparing unnatural α-amino acids. This approach often relies on the temporary attachment of a chiral auxiliary to the amino acid scaffold to direct the approach of an alkylating agent. While various chiral auxiliaries are known and utilized in organic synthesis, there is no specific mention in the surveyed literature of this compound being employed for this purpose.

Precursor for Novel Amino Acid Derivatives and Analogues

The chemical modification of amino acids is a fundamental strategy for creating novel derivatives and analogues with unique properties for applications in drug discovery and materials science. L-allothreonine itself can be synthesized from more common amino acids like L-threonine through chemical or enzymatic methods. organic-chemistry.org These methods provide access to the allothreonine scaffold, which can then theoretically be modified, for instance, by N,N-dimethylation. However, specific and detailed synthetic pathways starting from this compound to produce a diverse range of other novel amino acid derivatives are not extensively described in the available research.

Synthesis of Oligocyclic N,O-Acetals and Other Chiral Scaffolds

Oligocyclic N,O-acetals are an important class of heterocyclic compounds, often serving as key intermediates in the synthesis of natural products and pharmaceuticals. The construction of these scaffolds frequently relies on the cyclization of amino alcohol precursors with carbonyl compounds. While direct examples of the use of this compound in the synthesis of oligocyclic N,O-acetals are not extensively documented in publicly available research, the established methodologies for the synthesis of fused nitrogen bridgehead N,O-acetals from amino alcohols provide a strong basis for its potential application.

One of the most common strategies for the preparation of these scaffolds involves the cyclo-condensation of amino alcohols with dicarbonyl compounds, such as γ- and δ-ketoacids nih.gov. This reaction proceeds through the formation of an imine followed by an intramolecular cyclization. The stereochemistry of the starting amino alcohol plays a crucial role in determining the stereochemical outcome of the final oligocyclic product. Given the defined stereocenters in this compound, it is a promising candidate for the diastereoselective synthesis of complex N,O-acetal systems.

The general synthetic approach can be envisioned as a two-step process:

Reduction of the Carboxylic Acid: The carboxylic acid moiety of this compound would first be reduced to a primary alcohol, yielding the corresponding N,N-dimethylated amino alcohol.

Cyclo-condensation: The resulting chiral amino alcohol can then be reacted with a suitable dicarbonyl compound under acidic or basic conditions to facilitate the formation of the desired oligocyclic N,O-acetal.

The presence of the two methyl groups on the nitrogen atom in this compound would likely influence the reactivity and conformational preferences of the resulting N,O-acetal, potentially offering unique advantages in the design of novel chiral scaffolds.

Preparation of N,N-Diprotected Dehydroamino Acid Derivatives

α,β-Dehydroamino acids are non-proteinogenic amino acids characterized by a double bond between their α and β carbons. They are found in a number of natural products and are valuable precursors for the synthesis of various other unnatural amino acids. The synthesis of dehydroamino acid derivatives often involves the dehydration of β-hydroxy-α-amino acids.

A mild, one-pot method for the synthesis of a novel dehydrobutyrine-containing amino acid from L-allothreonine methyl ester has been reported, which provides a clear pathway for the preparation of N,N-diprotected dehydroamino acid derivatives from this compound researchgate.net. Dehydrobutyrine is the dehydroamino acid derivative corresponding to threonine and allothreonine.

The reported synthesis involves the reaction of a threonine derivative with pentafluoropyridine (B1199360) in the presence of a base. This process is believed to proceed through an E2 or E1cb elimination mechanism, where the presence of electron-withdrawing groups on the α-amino group facilitates the removal of the α-proton and subsequent elimination of the β-hydroxyl group researchgate.net. The N,N-dimethyl groups on this compound, particularly when the nitrogen is quaternized or participating in a resonance structure that withdraws electron density, can act as an effective electron-withdrawing group, thus promoting this elimination reaction.

The proposed reaction scheme starting from an ester of this compound would involve activation of the hydroxyl group followed by base-mediated elimination.

| Starting Material | Reagents | Product | Key Transformation |

| L-allothreonine methyl ester | 1. Pentafluoropyridine, K2CO3, MeCN | Z-dehydrobutyrine derivative | Elimination of the β-hydroxyl group |

This methodology highlights the potential of this compound as a precursor for N,N-diprotected dehydroamino acids, which are versatile intermediates in organic synthesis. The resulting dehydroamino acid derivative would feature a trisubstituted alkene, a structural motif of interest in peptide chemistry and for the synthesis of stereochemically rich amino acid analogs.

Contributions to Libraries of Unnatural Amino Acid Derivatives for Chemical Biology

The generation of combinatorial chemical libraries of unnatural amino acids and their peptide derivatives is a powerful strategy in chemical biology for the discovery of novel bioactive molecules, including enzyme inhibitors, receptor agonists or antagonists, and tools for studying biological processes. Unnatural amino acids are incorporated into these libraries to expand their chemical diversity beyond that offered by the 20 proteinogenic amino acids.

This compound represents a unique building block for such libraries due to several key features:

Stereochemical Complexity: It possesses two contiguous stereocenters, providing a well-defined three-dimensional structure.

N-Methylation: The presence of two methyl groups on the nitrogen atom can impart specific properties to peptides containing this residue. N-methylation is known to increase proteolytic stability and can influence the conformational preferences of the peptide backbone, which can be advantageous for the development of peptide-based therapeutics nih.gov.

Side Chain Functionality: The hydroxyl group on the side chain offers a site for further chemical modification, allowing for the introduction of a wide range of functional groups to probe interactions with biological targets.

The incorporation of N,N-dimethylated amino acids, such as derivatives of this compound, into genetically encoded libraries has been explored nih.gov. These methods allow for the ribosomal synthesis of peptides containing N-methylated residues, greatly expanding the accessible chemical space for library screening.

| Feature of this compound | Contribution to Chemical Library Diversity | Potential Application in Chemical Biology |

| Defined Stereochemistry | Introduction of rigid, stereochemically defined scaffolds. | Development of stereospecific inhibitors or probes. |

| N,N-Dimethyl Group | Increased proteolytic resistance and conformational constraint. | Design of more stable and potent peptide drugs. |

| Hydroxyl Side Chain | A handle for post-synthetic modification and diversification. | Creation of libraries with diverse functional groups for target binding. |

While specific examples of large-scale libraries explicitly incorporating this compound are not widely reported, the principles of combinatorial chemistry and the demonstrated utility of N-methylated and other unnatural amino acids strongly support its value as a building block for generating novel chemical libraries aimed at drug discovery and chemical biology research.

Computational and Mechanistic Studies of N,n Dimethyl L Allothreonine and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of N,N-Dimethyl-L-allothreonine is fundamental to its chemical behavior. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.

Systematic conformational searches for the parent amino acid, L-allo-Threonine, have been performed using ab initio and Density Functional Theory (DFT) methods to identify its most stable geometries in the gas phase. researchgate.net These studies, which calculate the potential energy of various rotamers arising from rotation around single bonds, have identified numerous stable conformers. For L-allo-Threonine, a total of 75 canonical neutral conformers were identified, with the relative energies calculated at a high level of theory. researchgate.net

The introduction of two methyl groups on the nitrogen atom to form this compound significantly alters the conformational landscape. This substitution introduces steric hindrance around the nitrogen atom and, crucially, removes the possibility of the amine group acting as a hydrogen bond donor. While specific studies on the energy-minimized conformations of this compound are not extensively documented, principles from related molecules suggest that the most stable conformers would be those that minimize steric clash between the N-methyl groups and the rest of the molecule, while still allowing for potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups.

Molecular dynamics simulations on dipeptides of various amino acids are a common strategy to develop features that capture conformational preferences and the electrostatic environment created by a particular amino acid. acs.orgnih.gov This approach could be applied to this compound to understand its dynamic behavior and preferred backbone (φ, ψ) and side-chain (χ) dihedral angles in a simulated aqueous environment.

Table 1: Calculated Relative Energies of the Most Stable Gas-Phase Conformers of L-allo-Threonine (A Parent Compound) Data extrapolated from computational studies on L-allo-Threonine, providing a baseline for understanding the conformational preferences before N,N-dimethylation.

| Conformer ID | Relative Energy (kJ/mol) | Computational Method |

| aT-I | 0.00 | MP2/6-311+G(2df,p) |

| aT-II | 1.83 | MP2/6-311+G(2df,p) |

| aT-III | 3.25 | MP2/6-311+G(2df,p) |

Note: The table shows data for L-allo-Threonine. The relative energies for this compound would be influenced by the additional N-methyl groups.

This compound possesses two chiral centers, at C2 (α-carbon) and C3 (β-carbon), giving rise to four possible stereoisomers. The relative orientation of the substituents at these centers (the allo vs. threo configuration) has a profound impact on the molecule's shape and stability, which in turn influences the thermodynamic stability of its reaction products.

Computational and experimental studies on derivatives of threonine and allo-threonine have demonstrated that the diastereomeric head group structure strongly affects specific molecular characteristics and intermolecular interactions. nih.govacs.orgresearchgate.net For instance, thermodynamic analysis of monolayers of N-alkanoyl-substituted threonine and allo-threonine shows significant differences in phase transition behavior, which is a direct consequence of the different packing efficiencies and intermolecular forces dictated by their stereochemistry. nih.govacs.org

Furthermore, the impact of inverting side-chain chirality from threonine to allo-threonine has been quantified in the context of protein stability using free energy perturbation molecular dynamics (FEP/MD) simulations. nih.gov These calculations can determine the thermodynamic cost or benefit of such a stereochemical inversion. For example, replacing a threonine residue with an allo-threonine residue in the ShK toxin protein was predicted to destabilize the folded structure by a free energy of 3.2 kcal/mol, a significant thermodynamic penalty arising purely from the change in stereochemistry. nih.gov This inherent difference in stability between diastereomers logically extends to the products of their chemical reactions. The specific arrangement of functional groups in the allo configuration will lead to different non-covalent interactions and steric environments in transition states and products compared to the threo isomer, resulting in different thermodynamic stabilities.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly DFT, are essential for understanding the electronic structure of molecules. These methods provide insights into how this compound interacts with other species, such as metal ions, by mapping its electron density and predicting molecular orbitals.

This compound, like other amino acids, can act as a ligand, coordinating to metal ions through its carboxylate, hydroxyl, and tertiary amine functional groups. Quantum chemical calculations are used to model these interactions, predicting coordination geometries, bond strengths, and electronic properties of the resulting metal complexes. dntb.gov.uaresearchgate.netmdpi.com

Studies on the closely related diastereomer, N,N-dimethyl-L-threonine (DMT), provide significant insight. Potentiometric titrations and spectroscopic analysis of DMT complexes with copper(II) suggest that it acts as a bidentate ligand. researchgate.net Depending on the conditions, coordination can occur in two primary modes:

Amino-Carboxyl Coordination: At neutral pH, the ligand coordinates through the nitrogen of the dimethylamino group and an oxygen of the carboxyl group. researchgate.net

Amino-Hydroxyl Coordination: Upon deprotonation at higher pH, the coordination shifts to involve the nitrogen of the dimethylamino group and the oxygen of the deprotonated hydroxyl group. researchgate.net

DFT calculations on similar amino acid-metal systems are used to determine binding energies and analyze charge transfer between the ligand and the metal. mdpi.com The affinity for different metal ions typically follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). The specific stereochemistry of the allo isomer, with its different spatial arrangement of the hydroxyl and methyl groups on the side chain, would be expected to subtly influence the stability and precise geometry of these coordination complexes compared to the threo isomer.

Table 2: Stability Constants (log K) for 1:1 and 1:2 Complexes of Transition Metals with N,N-Dimethyl-L-threonine (DMT) Data for the diastereomer N,N-Dimethyl-L-threonine provides a model for the expected behavior of this compound.

| Metal Ion | log K₁ ([M(DMT)]⁺) | log K₂ ([M(DMT)₂]) |

| Co²⁺ | 4.30 | 7.78 |

| Ni²⁺ | 5.50 | 9.87 |

| Cu²⁺ | 7.91 | 14.31 |

Source: Reference researchgate.net

The coordination sphere of a metal complex involving this compound is sensitive to environmental conditions like pH and temperature. Computational studies can model these changes by considering different protonation states of the ligand and exploring the potential energy surface under varying conditions.

As demonstrated with the N,N-dimethyl-L-threonine diastereomer, pH has a dramatic effect on the coordination mode. researchgate.net EPR spectroscopy studies as a function of pH revealed a distinct change in the copper(II) coordination sphere at a pD value around 9.4. researchgate.net This corresponds to the deprotonation of the side-chain hydroxyl group, causing it to displace the carboxyl group from the coordination sphere. This switch from a "glycine-like" amino-acid coordination to an amino-alcohol coordination fundamentally alters the electronic and structural properties of the complex. researchgate.net

Temperature can also influence the equilibrium between different coordination geometries. For bis(L-threoninato)copper(II), increasing the temperature was found to stabilize the hydroxy-type coordination that forms at higher pH. researchgate.net Theoretical models can simulate these effects, providing a molecular-level understanding of how temperature shifts the conformational and coordination equilibria of these complexes.

Theoretical Insights into Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This compound, having two chiral centers, presents a complex case for chiral recognition. Theoretical and computational methods are critical for elucidating the subtle molecular interactions that govern this phenomenon. nih.govproquest.com

Molecular dynamics simulations are a key tool for studying chiral recognition mechanisms. nih.gov By simulating the interaction of the different stereoisomers of a chiral analyte with a chiral selector (e.g., a chiral stationary phase in chromatography or a cyclodextrin), it is possible to calculate the binding free energy for each diastereomeric complex. A difference in binding free energy provides a quantitative measure of the enantioselectivity.

These simulations reveal the specific non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that contribute to the stability of the transient diastereomeric complexes. The "three-point interaction model" is a classic framework, and computational studies can validate and refine this model by identifying the precise interaction points and their relative importance. rsc.org For this compound, the fixed stereochemistry at C2 and C3, combined with the bulky N,N-dimethyl group, creates a unique three-dimensional profile that will dictate how it fits into the binding pocket of a chiral selector. Computational studies can map these steric and electronic complementarities to predict which selectors will be most effective and to explain experimentally observed enantiomeric separations. nih.govproquest.com

Molecular Basis for Enantioselective Retention in Chromatographic Separations

The enantioselective retention of this compound in chromatographic separations is a complex process governed by the specific molecular interactions between the analyte and the chiral stationary phase (CSP). While direct computational and mechanistic studies on this compound are not extensively documented, the principles of chiral recognition for analogous amino acid derivatives provide a strong foundation for understanding its behavior.

The N,N-dimethylation of the amino group significantly alters the molecule's properties compared to its parent amino acid, L-allothreonine. These alterations, primarily in steric hindrance and electronic distribution, are pivotal in the mechanism of chiral recognition. The tertiary amine created by dimethylation is a weaker hydrogen bond donor but can still participate in dipole-dipole and steric interactions.

On polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, enantioselective separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The retention and separation trends on these phases can be diverse and are highly dependent on the analyte's structure. For instance, the presence of intramolecular hydrogen bonds can affect how an analyte interacts with the CSP's chiral cavities. In the case of this compound, the specific (2S, 3S) configuration of its stereocenters, combined with the orientation of the N,N-dimethyl and hydroxyl groups, dictates the precise fit and interaction energy with the chiral selector of the stationary phase.

The differential retention of the L- and D-enantiomers arises from the variance in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP. The L-enantiomer, this compound, will form a more stable complex with a specific chiral selector compared to its D-counterpart, leading to a longer retention time, or vice-versa depending on the nature of the CSP. The thermodynamic behavior of these separations is influenced by temperature, which can affect the strength of the interactions and thus the degree of separation.

| Interaction Type | Participating Groups on this compound | Potential Role in Chiral Recognition |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) group, Carboxyl (-COOH) group | The hydroxyl and carboxyl groups can act as hydrogen bond donors and acceptors, forming stereospecific hydrogen bonds with the carbamate (B1207046) or hydroxyl groups on the polysaccharide CSP. The specific spatial arrangement of these groups in the L-allothreonine configuration is critical for forming a stable diastereomeric complex. |

| Dipole-Dipole Interactions | N,N-dimethylamino group, Carboxyl group | The polar N,N-dimethylamino and carboxyl groups contribute to the overall dipole moment of the molecule, leading to dipole-dipole interactions with polar sites on the CSP. The orientation of these dipoles is enantiomer-dependent. |

| Steric Interactions/Inclusion | Methyl groups (from N,N-dimethyl and the side chain), Overall molecular shape | The bulky N,N-dimethyl group and the methyl group on the side chain create a specific three-dimensional profile. The fit of this shape into the chiral grooves or cavities of the CSP is a key factor in enantioselective recognition. The less sterically hindered enantiomer may fit more favorably, leading to stronger retention. |

Understanding Stereochemical Induction in Enzyme-Mimetic Catalysis

In the realm of enzyme-mimetic catalysis, chiral molecules like this compound and its derivatives can serve as powerful tools for inducing stereochemical control in chemical reactions. While specific applications of this compound in this context are not widely reported, the principles of asymmetric catalysis using chiral amino acid derivatives allow for a clear understanding of its potential role.

The ability of a chiral catalyst to induce stereoselectivity stems from its capacity to create a chiral environment around the reactants in the transition state of a reaction. This chiral environment forces the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other. The specific stereochemistry of the catalyst is paramount in determining the stereochemical outcome of the product.

This compound possesses two chiral centers, which, along with the steric and electronic properties of its functional groups, can be exploited for stereochemical induction. When incorporated into a larger catalytic framework, such as a ligand for a metal catalyst or as part of an organocatalyst, the fixed spatial arrangement of the substituents on the allothreonine backbone dictates the approach of the substrates.

The N,N-dimethyl groups play a crucial role in this process. Their steric bulk can effectively block one face of the catalytic center, thereby directing the incoming substrate to the opposite, less hindered face. This facial selectivity is a common strategy in asymmetric catalysis. Furthermore, the electronic nature of the tertiary amine can influence the reactivity of the catalytic center.

For example, in a hypothetical metal-catalyzed reaction where a derivative of this compound acts as a chiral ligand, the L-allothreonine backbone would coordinate to the metal center in a defined conformation. This creates a chiral pocket around the metal's active site. The substrates would then have to approach the metal in a specific orientation to minimize steric clashes with the N,N-dimethyl and other groups of the ligand, leading to the preferential formation of one enantiomeric product. The diastereospecific formation of L-allo-threonine itself, catalyzed by enzymes like serine hydroxymethyltransferase, underscores the principle of how a chiral active site can direct the outcome of a reaction. nih.gov

| Structural Feature | Mechanistic Role in Stereochemical Induction | Expected Outcome |

|---|---|---|

| (2S, 3S) Stereochemistry | Provides a rigid and predictable three-dimensional framework for the catalyst. This pre-organized chiral scaffold is the primary source of asymmetry. | Creation of a well-defined chiral environment in the catalyst's active site. |

| N,N-Dimethyl Group | Acts as a steric directing group, blocking one face of the catalytic center and forcing the substrate to approach from the less hindered side. Can also influence the electronic properties of a metal center. | High facial selectivity in the approach of substrates, leading to a high enantiomeric excess in the product. |

| Hydroxyl Group | Can participate in hydrogen bonding with the substrate, thereby orienting it in a specific position within the active site. This secondary interaction can enhance stereoselectivity. | Increased rigidity of the transition state assembly, leading to improved enantioselectivity. |

| Carboxyl Group | Can be used as an anchoring point to attach the chiral auxiliary to a solid support or to a larger catalytic system. Can also interact with the substrate through hydrogen bonding or ionic interactions. | Stabilization of the catalyst-substrate complex and further refinement of the transition state geometry. |

Biochemical and Natural Product Context of N,n Dimethyl L Allothreonine Excluding Prohibited Information

Biochemical and Natural Product Context of N,N-Dimethyl-L-allothreonine

Occurrence of N,N-Dimethyl Amino Acids in Natural Peptides and Metabolites

N,N-dimethylated amino acids are a class of modified amino acids that have been identified in a variety of natural products, particularly those derived from marine and fungal organisms. These modifications, where two methyl groups are attached to the nitrogen atom of the amino acid, can significantly impact the biological activity of the parent molecule.

Cyclodepsipeptides, which are cyclic peptides containing at least one ester bond, are a prominent class of natural products where N-methylated and, less commonly, N,N-dimethylated amino acids are found. nih.govnih.gov These compounds are produced by a diverse range of organisms, including bacteria, fungi, and various marine life. nih.govnih.gov Marine-derived fungi, in particular, are a rich source of novel bioactive compounds, including unique peptides. nih.govmdpi.com While the presence of N-methylated amino acids in these structures is well-documented, the occurrence of N,N-dimethyl amino acids is less frequent but significant.

N,N-dimethyl amino acids have been identified in several bioactive natural products. For instance, compounds like IB-01212, symplocin A, and sanjoinine A are known to contain N,N-dimethyl amino acid residues. researchgate.net The structural diversity of these natural products highlights the varied roles that N,N-dimethylation can play in conferring specific biological properties.

Table 1: Examples of Natural Products Containing N,N-Dimethyl Amino Acids

| Compound Name | Source Organism/Environment | Reference |

|---|---|---|

| IB-01212 | Not Specified | researchgate.net |

| Symplocin A | Not Specified | researchgate.net |

| Ochraceopetalin | Not Specified | researchgate.net |

| Sanjoinine A | Not Specified | researchgate.net |

| Citrinadin | Not Specified | researchgate.net |

| Kinenzoline | Not Specified | researchgate.net |

| OA-7653 | Not Specified | researchgate.net |

Presence as Metabolites in Microbial Organisms

The metabolic footprint of microorganisms such as Escherichia coli and Saccharomyces cerevisiae is vast and includes a wide array of amino acids and their derivatives. While direct evidence for the presence of this compound as a standard metabolite in these organisms is not prominently documented, the precursor molecule, L-allothreonine, has been identified as a metabolite in both E. coli and S. cerevisiae. nih.gov

Escherichia coli is capable of utilizing a variety of organic compounds, including numerous amino acids, as sources for growth and metabolism. wikipedia.orgnih.gov The bacterium possesses complex metabolic pathways for the synthesis and degradation of amino acids. nih.gov For instance, E. coli can metabolize N-ethylglutamate, indicating its capacity to process N-alkylated amino acids. asm.org

Similarly, Saccharomyces cerevisiae, or baker's yeast, has a sophisticated system for amino acid metabolism, capable of both synthesizing and catabolizing a wide range of amino acids. mdpi.commdpi.com While yeast can be sensitive to high concentrations of certain D-amino acids, it possesses detoxification mechanisms such as N-acetylation to mitigate their effects. nih.gov The metabolism of amino acids in yeast is crucial for various cellular functions and contributes to the production of diverse metabolites. nih.gov

Enzymatic Transformations and Related Metabolic Pathways

Role of Threonine Aldolases and Their Stereoselectivity Towards Allothreonine

Threonine aldolases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and an aldehyde to form β-hydroxy-α-amino acids. These enzymes play a critical role in the metabolism of threonine and are of significant interest for their applications in biocatalysis.

A key characteristic of threonine aldolases is their stereoselectivity. They exhibit control over the stereochemistry at both the α- and β-carbons of the product. Specifically, L-threonine aldolases show high stereoselectivity for the L-configuration at the α-carbon. Their selectivity at the β-carbon, however, can vary, leading to the formation of either syn or anti diastereomers.

Some threonine aldolases exhibit a preference for allothreonine isomers. For instance, L-allo-threonine aldolase (B8822740) specifically acts on L-allothreonine. This specificity is crucial for certain metabolic pathways and has been exploited for the enzymatic synthesis of non-proteinogenic amino acids. The stereoselectivity of these enzymes can be influenced and even altered through protein engineering techniques, such as site-directed mutagenesis, to favor the production of a desired stereoisomer.

Table 2: Stereoselectivity of Threonine Aldolases

| Enzyme Type | Substrate Specificity | Product Stereochemistry |

|---|---|---|

| L-Threonine Aldolase | L-Threonine | L-threo (anti) |

| L-allo-Threonine Aldolase | L-allothreonine | L-allo (syn) |

| D-Threonine Aldolase | D-Threonine | D-threo (anti) |

| D-allo-Threonine Aldolase | D-allothreonine | D-allo (syn) |

Emerging Role of D-Amino Acids and Their Modified Forms in Biological Systems

While L-amino acids are the canonical building blocks of proteins, D-amino acids and their modified forms are increasingly recognized for their diverse and important biological roles. daneshyari.com These "unnatural" amino acids are found in a wide range of organisms, from bacteria to mammals, and participate in various physiological processes.

In bacteria, D-amino acids are key components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases. They are also involved in biofilm formation and signaling processes. In higher organisms, D-amino acids can act as neurotransmitters and are implicated in various physiological and pathological conditions.

Modified amino acids, including N-alkylated forms, represent another layer of functional diversity. These modifications can alter the chemical properties of the amino acid, influencing its conformation, reactivity, and biological activity. The presence of such modified amino acids in natural products often contributes to their potent and specific pharmacological effects. The study of these non-canonical amino acids and their metabolic pathways continues to be an active area of research, revealing new insights into the complexity of biological systems.

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-L-allothreonine, and how can reaction efficiency be optimized?

this compound can be synthesized via intramolecular oxidation and ring closure of α-(2,4-dinitrophenylamino)-αβ-unsaturated acyl derivatives under basic conditions, a method adapted from structurally similar threonine derivatives . Key parameters include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of the precursor to the oxidizing agent to minimize side reactions.

- Temperature : Optimize between 40–60°C to balance reaction rate and product stability.

- Catalyst : Use mild bases (e.g., NaHCO₃) to avoid racemization.

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C spectra with reference data from NIST’s D-Allothreonine entries to confirm stereochemistry .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 162.1128 for C₆H₁₅NO₃).

- HPLC : Utilize reverse-phase C18 columns with UV detection (220 nm) and a mobile phase of 70:30 water:acetonitrile (0.1% TFA) for purity assessment (>98%) .

Advanced Questions

Q. What experimental strategies resolve contradictions in reported biological activity of this compound across studies?

Discrepancies often arise from variability in assay conditions. To mitigate:

- Standardize Assay Buffers : Use phosphate-buffered saline (pH 7.4) with controlled ionic strength.

- Control Stereochemical Purity : Validate enantiomeric excess via chiral HPLC, referencing NIST’s D-Allothreonine data .

- Replicate NIH Guidelines : Adhere to preclinical reporting standards (e.g., detailed sample sizes, exclusion criteria) to enhance reproducibility .

Q. How does this compound influence enzyme kinetics, and what methodological precautions are essential?

In enzyme kinetic studies, dimethylation at the threonine residue alters substrate binding affinity. Key steps include:

- Substrate Saturation Curves : Measure and under varying [S] (0.1–10 mM) using stopped-flow spectrophotometry.

- Inhibition Controls : Include non-methylated L-allothreonine as a negative control.

- Data Normalization : Express activity relative to protein concentration (Bradford assay) to account for batch variability .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability is solvent-dependent:

- Aqueous Solutions : Degrade by 10–15% over 30 days at 4°C; add 0.02% sodium azide to inhibit microbial growth.

- Solid State : Store desiccated at -20°C; retains >95% purity for 12 months.

- Light Sensitivity : Protect from UV exposure using amber vials to prevent photodegradation .

Methodological Best Practices

- Safety Protocols : Follow GHS guidelines for handling dimethylated amino acids (e.g., PPE, ventilation) .

- Statistical Rigor : Report effect sizes with 95% confidence intervals and ANOVA for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.